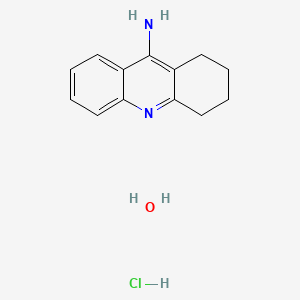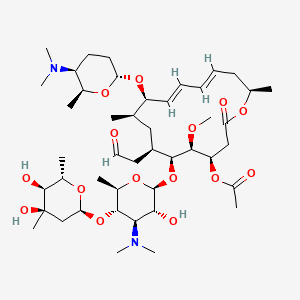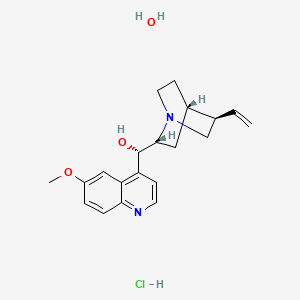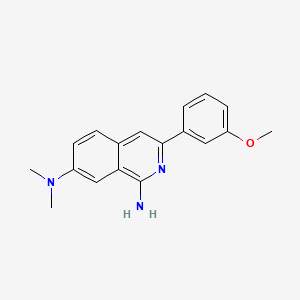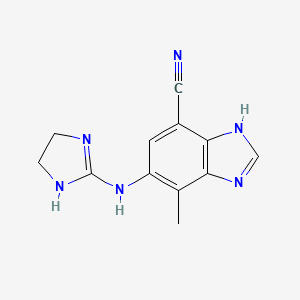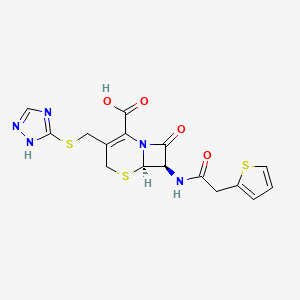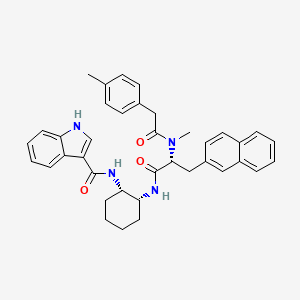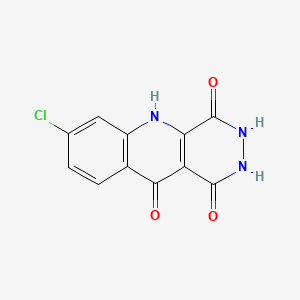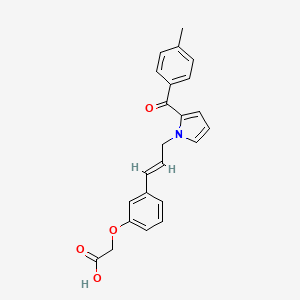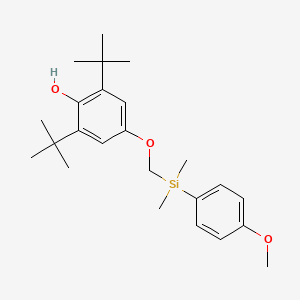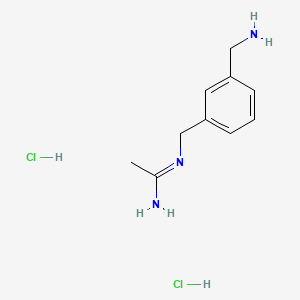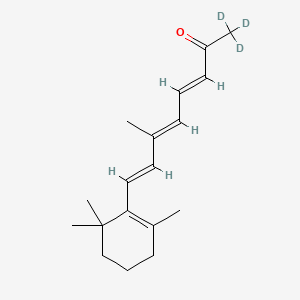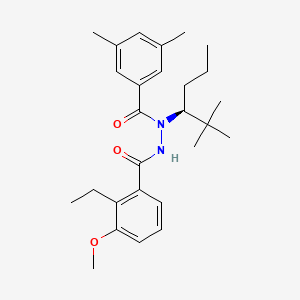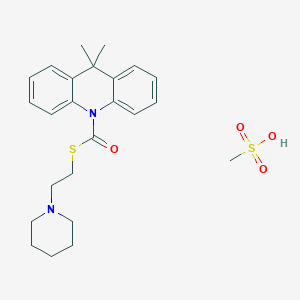
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(1-piperidinyl)ethyl) ester, monomethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(1-piperidinyl)ethyl) ester, monomethanesulfonate is a Drug / Therapeutic Agent.
Aplicaciones Científicas De Investigación
Chemiluminescence Studies
- Chemiluminogenic Properties : Acridine derivatives, such as 10-methyl-9-(phenoxycarbonyl)acridinium, demonstrate chemiluminescent (CL) properties useful in various environments. These properties vary depending on solvent parameters and reactants like hydrogen peroxide and bases. This research helps in understanding the CL efficiency and kinetics of acridine derivatives in different environments (Krzymiński et al., 2010).
Crystal Structure Analysis
- Structural Analysis of Acridine Derivatives : A study focusing on the molecular packing and intermolecular interactions in crystals of acridine derivatives, including various acridinium salts, provides insights into the electrostatic and dispersive interactions in these compounds. This is crucial for understanding the structural behavior of acridine-related substances in different states (Wera et al., 2016).
Synthesis and Reactivity
- Synthesis of Acridinones : Research on the synthesis of acridin-9(10H)-ones carrying tertiary thiocarbamoyl groups reveals the methods for producing these compounds. This type of synthesis is significant for creating specific acridine derivatives with varied properties (Kobayashi et al., 2013).
Chemiluminescence Efficiency
- High-Efficiency Chemiluminescent Acridinium Compounds : Studies have been conducted on hydroxamic acids and sulphohydroxamic acids linked to acridinecarboxylic acid, leading to compounds with high chemiluminescence efficiency and stability. Such compounds are promising for use as chemiluminescent labels in various applications (Renotte et al., 2000).
Chemical and Physical Properties
- Acidic Methyl Group in Acridinium Cation : A unique example of a methyl group acting as an acid has been found in 9,10-dimethylacridinium chloride. This study provides insight into the unusual acidity properties of certain acridinium compounds (Suzuki & Tanaka, 2001).
Propiedades
Número CAS |
38044-65-4 |
|---|---|
Nombre del producto |
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(1-piperidinyl)ethyl) ester, monomethanesulfonate |
Fórmula molecular |
C24H32N2O4S2 |
Peso molecular |
476.7 g/mol |
Nombre IUPAC |
methanesulfonic acid;S-(2-piperidin-1-ylethyl) 9,9-dimethylacridine-10-carbothioate |
InChI |
InChI=1S/C23H28N2OS.CH4O3S/c1-23(2)18-10-4-6-12-20(18)25(21-13-7-5-11-19(21)23)22(26)27-17-16-24-14-8-3-9-15-24;1-5(2,3)4/h4-7,10-13H,3,8-9,14-17H2,1-2H3;1H3,(H,2,3,4) |
Clave InChI |
MPOFNOASMHOZMN-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)SCCN4CCCCC4)C.CS(=O)(=O)O |
SMILES canónico |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)SCCN4CCCCC4)C.CS(=O)(=O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(1-piperidinyl)ethyl) ester, monomethanesulfonate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




